
Olopatadine, (E)-
概要
説明
Olopatadine, (E)- is a selective histamine H1 antagonist and mast cell stabilizer used primarily to treat allergic conjunctivitis and rhinitis. It is a structural analog of doxepin and works by blocking the effects of histamine, a primary inflammatory mediator that causes allergic reactions . Olopatadine is available in various formulations, including eye drops and nasal sprays, and is marketed under several brand names such as Patanol, Pataday, and Opatanol .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Olopatadine, (E)- involves several steps, starting from advanced intermediates. One common method involves the reaction of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid with thionyl chloride in methanol to form the corresponding ester . This ester is then reacted with N-dimethylamino chloropropane hydrochloride in the presence of potassium bromide and hexamethyl phosphoramide in dimethyl sulfoxide under nitrogen protection . The reaction mixture is heated under reflux, followed by the addition of the ester solution and further reaction at controlled temperatures .
Industrial Production Methods
Industrial production of Olopatadine, (E)- typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and filtration . The use of advanced intermediates and controlled reaction conditions ensures the production of Olopatadine, (E)- with high efficiency and minimal impurities .
化学反応の分析
Types of Reactions
Olopatadine, (E)- undergoes various chemical reactions, including:
Oxidation: Olopatadine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Olopatadine to its reduced forms, although these are less common.
Substitution: Substitution reactions, particularly involving the dimethylamino group, can lead to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and amines are commonly used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of Olopatadine.
Substitution: Various analogs with modified functional groups.
科学的研究の応用
Clinical Applications
1. Allergic Conjunctivitis
- Mechanism of Action : Olopatadine stabilizes mast cells and inhibits the release of histamine and other inflammatory mediators, thus reducing ocular itching and redness associated with allergic conjunctivitis.
- Efficacy : Clinical studies have demonstrated that olopatadine ophthalmic solutions (0.1% and 0.77%) significantly reduce ocular itching and conjunctival hyperemia compared to control treatments like ketotifen fumarate . In a randomized study involving 202 patients, olopatadine 0.77% was shown to be superior to vehicle treatments in alleviating ocular symptoms at multiple time points post-administration .
2. Allergic Rhinitis
- Usage : Olopatadine is also effective in treating seasonal allergic rhinitis through its nasal spray formulation (Patanase). It is indicated for episodic symptoms and can be used in conjunction with other treatments for enhanced efficacy .
- Clinical Findings : Studies indicate that olopatadine can provide rapid relief from nasal congestion and other symptoms of allergic rhinitis, with a favorable safety profile compared to traditional antihistamines .
Scientific Research Applications
Olopatadine's unique properties have made it a valuable compound in various research domains:
1. Immunological Studies
- Histamine Release Inhibition : Research has shown that olopatadine effectively inhibits immunologically-stimulated histamine release from mast cells and basophils, making it a model compound for studying allergic responses .
- Cytokine Modulation : Studies indicate that olopatadine can modulate cytokine production (e.g., IL-4, IL-1β) in inflammatory conditions, suggesting potential applications beyond allergy treatment .
2. Pharmacological Research
- Mast Cell Stabilization : Olopatadine's role as a mast cell stabilizer is being explored for potential therapeutic applications in other inflammatory diseases where mast cell activation plays a critical role.
- Comparative Studies : It has been used as a benchmark in comparative studies with other antihistamines to evaluate efficacy and safety profiles across different formulations .
Case Study 1: Efficacy in Allergic Conjunctivitis
In a double-blind study comparing olopatadine with levocabastine, patients treated with olopatadine showed significantly reduced ocular itching scores within minutes after allergen exposure, demonstrating its rapid onset of action .
Case Study 2: Long-term Use in Allergic Rhinitis
A long-term study evaluated the effects of olopatadine nasal spray over several months. Patients reported sustained relief from symptoms without significant adverse effects, highlighting its safety for chronic use .
作用機序
Olopatadine, (E)- exerts its effects by blocking the histamine H1 receptors and stabilizing mast cells. This dual mechanism prevents the release of histamine and other inflammatory mediators from mast cells, thereby reducing allergic symptoms . The molecular targets include histamine H1 receptors and various proteins involved in the inflammatory response .
類似化合物との比較
Similar Compounds
Ketotifen: Another histamine H1 antagonist with mast cell stabilizing properties.
Cromolyn: A mast cell stabilizer without histamine H1 antagonistic activity.
Doxepin: A structural analog with minimal anti-allergic activity.
Uniqueness
Olopatadine, (E)- is unique due to its dual mechanism of action, combining histamine H1 receptor antagonism with mast cell stabilization. This makes it more effective in reducing allergic symptoms compared to compounds that only have one of these properties .
生物活性
Olopatadine (E), a second-generation antihistamine, is primarily used for the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Its biological activity is characterized by its selective antagonism of the histamine H1 receptor and its ability to stabilize mast cells, thereby mitigating allergic responses. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of olopatadine, supported by relevant data and case studies.
Olopatadine exerts its effects through multiple mechanisms:
- Histamine H1 Receptor Antagonism : It competitively inhibits the binding of histamine to H1 receptors, which prevents the activation of downstream inflammatory pathways. This action reduces symptoms associated with allergic reactions, such as itching and inflammation .
- Mast Cell Stabilization : Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators like tryptase and TNF-alpha. This stabilization contributes to its long-lasting anti-allergic effects .
- Inhibition of Cytokine Release : The compound also inhibits the release of various cytokines involved in inflammation, including IL-4 and GM-CSF, thus reducing eosinophil activation and chemotaxis .
Pharmacokinetics
Olopatadine is administered via various routes, including ocular drops and oral formulations. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Cmax (ocular) | 1.6 ± 0.9 ng/mL |
Time to Cmax | ~2 hours |
AUC | 9.7 ± 4.4 ng·h/mL |
The drug demonstrates a rapid onset of action (as early as 5 minutes) with prolonged effects lasting up to 24 hours post-administration .
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of olopatadine in treating allergic conditions:
- Comparison with Epinastine : In a Phase IV randomized controlled trial involving patients with allergic conjunctivitis due to Japanese cedar pollen, olopatadine significantly reduced ocular itching at 7 and 15 minutes post-challenge compared to epinastine (p < 0.05). It also showed a marked reduction in conjunctival hyperemia .
- Long-term Treatment : A study assessing the long-term effects of olopatadine eye drops (0.1%) revealed a significant decrease in ocular itching scores over 10 weeks, indicating sustained efficacy without adverse reactions .
Case Studies
Several case studies highlight olopatadine's effectiveness in real-world settings:
- Chronic Allergic Dermatitis : A study on chronic contact hypersensitivity in mice demonstrated that olopatadine significantly inhibited ear swelling and reduced inflammatory cytokines compared to controls . This suggests potential applications beyond typical allergic conditions.
- Ocular Allergies : In patients with allergic conjunctivitis, olopatadine has consistently outperformed other antihistamines in reducing symptoms such as itching and redness, reinforcing its status as a preferred treatment option .
Safety Profile
Olopatadine is generally well-tolerated with a low incidence of side effects. Notable findings from safety assessments include:
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for (E)-olopatadine, and how do reaction conditions influence isomer purity?
- Methodological Answer : (E)-olopatadine is synthesized via a Wittig reaction between a dibenz[b,e]oxepin-1-one derivative and a suitable reagent. Critical parameters include temperature control (to minimize isomerization), solvent selection (e.g., THF or DMF for optimal reactivity), and catalyst choice (e.g., triphenylphosphine). Post-reaction purification via column chromatography or recrystallization is essential to isolate the (E)-isomer and achieve >98% purity .
Q. Which analytical techniques are recommended for quantifying (E)-olopatadine in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with diode-array detection (RP-HPLC-DAD) is widely validated for quantifying (E)-olopatadine. Key parameters include a C18 column (e.g., 250 mm × 4.6 mm, 5 µm), mobile phase (acetonitrile:phosphate buffer, pH 3.0, 45:55 v/v), and detection at 254 nm. System suitability criteria require resolution >2.0 between (E)-olopatadine and related impurities, RSD <2.0% for repeatability, and column efficiency >4,000 theoretical plates .
Q. How can researchers validate the stereochemical stability of (E)-olopatadine under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) combined with chiral HPLC or polarimetry can assess isomer interconversion. For example, heat stress (60°C for 24 hours) in eye drops showed <1% conversion to the (Z)-isomer, confirming stability. Metrics include degradation kinetics (e.g., Arrhenius plots) and impurity profiling .
Advanced Research Questions
Q. How do in vivo preclinical models differentiate the efficacy of (E)-olopatadine in allergic vs. autoimmune conditions?
- Methodological Answer : For allergic models (e.g., guinea pig conjunctivitis), measure histamine-induced itching scores and eosinophil infiltration. For autoimmune applications (e.g., rheumatoid arthritis), use collagen-induced arthritis (CIA) models to assess joint inflammation (via histopathology) and cytokine levels (e.g., IL-6, TNF-α). Dose-response studies (0.03–1 mg/kg) highlight dual H1-receptor antagonism and anti-inflammatory effects .
Q. What statistical approaches reconcile contradictions in clinical trial data for (E)-olopatadine formulations?
- Methodological Answer : Pooled analysis of multicenter trials (e.g., combining datasets from Ackerman et al. and McLaurin et al.) with mixed-effects models accounts for inter-study variability. For dose comparisons (e.g., 0.2% vs. 0.7% ophthalmic solutions), Bayesian predictive models simulate 24-hour itching relief, adjusting for baseline severity and treatment adherence .
Q. How can researchers optimize formulation stability while maintaining ocular bioavailability?
- Methodological Answer : Use a Quality-by-Design (QbD) framework:
- Critical Quality Attributes (CQAs) : pH (6.5–7.5), osmolality (250–350 mOsm/kg), and viscosity (10–15 cP).
- Critical Process Parameters (CPPs) : Sterilization method (e.g., autoclaving vs. filtration) and preservative selection (e.g., benzalkonium chloride vs. EDTA).
- Stability Indicators : Degradation products (e.g., oxepin-related compounds) monitored via UHPLC-MS .
Q. What pharmacokinetic challenges arise when studying (E)-olopatadine in lactating populations?
- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model incorporating mammary gland physiology and milk-to-plasma partitioning. Preclinical data from lactating rats (oral administration) show <0.1% milk transfer, but human studies require LC-MS/MS quantification at sub-ng/mL sensitivity due to low systemic absorption (<5 ng/mL plasma) .
Q. How do computational methods enhance repurposing (E)-olopatadine for non-allergic indications?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies off-target interactions (e.g., COX-2 inhibition). Machine learning models trained on rheumatoid arthritis transcriptomic data predict synergy with existing therapies (e.g., exenatide). Validate predictions via in vitro NF-κB pathway assays and in vivo CIA models .
Q. Methodological Considerations
Q. What criteria define robust reference standards for (E)-olopatadine in pharmacopeial testing?
- Answer : USP/EP standards require:
- Identity : ¹H/¹³C NMR (δ 2.1–3.3 ppm for dimethylamino protons), FTIR (C=O stretch at 1705 cm⁻¹).
- Purity : ≥99.5% by HPLC, with ≤0.1% (Z)-isomer.
- Stability : No degradation under 25°C/60% RH for 24 months .
Q. How should researchers design cross-disciplinary studies integrating (E)-olopatadine’s chemical and clinical data?
- Answer : Use a translational framework:
- Phase 1 : Structure-activity relationship (SAR) studies to optimize logP (target 2.5–3.5) and corneal permeability.
- Phase 2 : Randomized controlled trials (RCTs) with pre-specified endpoints (e.g., mean itching score reduction ≥2.0).
- Phase 3 : Real-world evidence (RWE) analysis of prescribing patterns (e.g., seasonal variability; 24% March vs. 22% February prescriptions) .
特性
IUPAC Name |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMVDZLSHOPLA-QGMBQPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150556 | |
Record name | Olopatadine, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113806-06-7 | |
Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113806-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olopatadine, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olopatadine, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLOPATADINE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3MJP076O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。